N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Overview
Description
N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is an organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes. The structure of this compound is characterized by a tetrahydronaphthalene core, with a methoxy substituent and a propanamide group. Its specific stereochemistry, denoted by the (2S) configuration, plays a crucial role in its biological activity.
Mechanism of Action
Target of Action
The primary target of N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is Plasmepsin-2 , a protein found in Plasmodium falciparum . Plasmepsin-2 plays a crucial role in the life cycle of the malaria parasite, making it an attractive target for antimalarial drugs .
Mode of Action
Given its target, it is likely that it inhibits the function of plasmepsin-2, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the malaria parasite. By inhibiting Plasmepsin-2, the compound likely disrupts the parasite’s ability to digest hemoglobin, a crucial step in its life cycle .
Result of Action
The inhibition of Plasmepsin-2 by this compound likely results in the disruption of the malaria parasite’s life cycle, preventing it from proliferating and causing disease .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Step 1: Start with the commercially available 5-methoxy-1-tetralone as the precursor.
Step 2: Perform a stereoselective reduction to obtain (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-ol.
Step 3: Protect the hydroxyl group, followed by amination to introduce the propanamide functionality.
Industrial Production Methods:
Similar steps to the laboratory synthesis are scaled up, with optimizations for yield and purity. Industrial production may also involve catalytic processes to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The methoxy group can be selectively oxidized to form a variety of functional derivatives.
Reduction:
The ketone precursor (5-methoxy-1-tetralone) undergoes reduction to yield the tetrahydronaphthalene core.
Substitution:
The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the methoxy group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Employ nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Products vary based on the specific reaction, yielding derivatives with different functional groups added or modified.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules and as a building block for more elaborate structures.
Biology:
Medicine:
Possible pharmacological uses owing to its bioactive configuration, including investigations into its effects on various biological pathways.
Industry:
Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
5-methoxy-1-tetralone: Lacks the propanamide group.
2-tetralone: Without methoxy or propanamide substituents.
(2S)-1,2,3,4-Tetrahydronaphthalenyl derivatives: Varied substituents other than methoxy or propanamide groups, leading to different chemical and biological properties.
N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide stands out due to its combination of structural elements, making it a compound of interest across multiple scientific and industrial disciplines.
Properties
IUPAC Name |
N-[(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUBVASPHMFGN-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174263 | |
Record name | N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244239-67-6 | |
Record name | N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244239-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-Methoxy-2-propionamidotetralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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